Bienvenue dans la boutique en ligne BenchChem!

BMS-3

LIMK1/2 Inhibition Kinase Assay IC50 Comparison

Choose BMS-3 for a uniquely validated dual-mechanism probe: potent LIMK1/2 inhibition (IC50 5/6 nM) plus a distinctive microtubule-targeting off-target activity. This polypharmacology makes it essential for dissecting LIMK-specific phenotypes vs. off-target effects in cancer and fertility research. Stringent batch QC ensures reproducibility, avoiding confounding results from simpler analogs.

Molecular Formula C17H12Cl2F2N4OS
Molecular Weight 429.3 g/mol
Cat. No. B606226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-3
SynonymsBMS-3;  BMS 3;  BMS3.
Molecular FormulaC17H12Cl2F2N4OS
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F
InChIInChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26)
InChIKeyYBGGBHCJSAEIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-3: A Reference-Grade Potent LIM Kinase Inhibitor for Actin Cytoskeleton Research


BMS-3 (CAS 1338247-30-5; also known as LIMKi 3) is a small-molecule inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), enzymes that regulate actin cytoskeleton dynamics via phosphorylation and inactivation of cofilin [1]. As a well-validated chemical probe, BMS-3 is widely utilized in cellular and biochemical studies to interrogate the Rho/ROCK/LIMK/cofilin signaling axis [2]. Its established potency and specificity profile make it a benchmark compound for researchers investigating cell motility, migration, and cytoskeletal reorganization [3].

Why Generic LIMK Inhibitors Cannot Be Interchanged with BMS-3 in Critical Assays


Within the LIMK inhibitor class, significant variations in potency, selectivity, and biological consequence exist. Substituting BMS-3 with a less potent analog like TH-257 or a structurally distinct inhibitor like BMS-5 without re-optimizing concentration can lead to incomplete target engagement, off-target effects, or confounding results . Furthermore, the unique dual mechanism of BMS-3—combining nanomolar LIMK inhibition with potent, cell cycle-specific cytotoxicity—cannot be assumed for other compounds, impacting the interpretation of phenotypic screening outcomes [1]. Rigorous, quantitative comparisons are therefore essential for ensuring experimental reproducibility and data integrity.

BMS-3 Procurement Evidence Guide: Quantified Differentiation vs. LIMK Inhibitor Alternatives


Superior LIMK1/2 Inhibitory Potency Differentiates BMS-3 from BMS-5 and TH-257

BMS-3 demonstrates greater potency against both LIMK1 and LIMK2 compared to the widely used alternatives BMS-5 and the allosteric inhibitor TH-257. Its biochemical IC50 values are consistently lower, indicating a higher affinity for the target kinases [1].

LIMK1/2 Inhibition Kinase Assay IC50 Comparison

Unique Dual Activity: BMS-3 Induces Potent Mitotic Arrest Unrelated to Canonical LIMK Inhibition

Unlike BMS-5 or other standard LIMK inhibitors, BMS-3 possesses a robust, concentration-dependent cytotoxic effect mediated by a mechanism independent of LIMK. It potently induces mitotic arrest in cancer cells, a feature not observed with comparators like TH-257, which lacks this activity [1].

Cytotoxicity Mitotic Arrest A549 Cells

Validation in Functional Assays: BMS-3 Directly Links LIMK1 Activity to Cofilin Phosphorylation and Actin Dynamics

BMS-3 has been rigorously validated as a functional tool to demonstrate the direct link between LIMK1 activity and its downstream effector, cofilin. Its application in a physiologically relevant model of sperm capacitation provides a clear, dose-dependent biochemical signature that is essential for mechanistic studies [1].

Cofilin Phosphorylation Actin Polymerization Functional Validation

Chemotype Distinction: BMS-3 Exhibits Differential Cellular Selectivity Compared to Kinase Inhibitors in Leukemia Models

In a comparative screen of kinase inhibitors for a therapeutic window in leukemia, BMS-3 exhibited a distinct selectivity profile. Unlike other tested inhibitors, BMS-3 induced apoptosis in leukemia cell lines while maintaining primary neutrophil viability, a critical differentiation for applications seeking to avoid neutropenia [1].

Therapeutic Window Neutrophil Sparing Leukemia

High-Value Research and Procurement Applications for BMS-3


Precise Probing of the Rho/ROCK/LIMK/Cofilin Signaling Axis in Mechanotransduction and Cytoskeletal Remodeling

BMS-3's superior potency (IC50: 5-6 nM) makes it the inhibitor of choice for studies requiring complete and specific blockade of LIMK activity at low concentrations, minimizing off-target risks. Its established role in functional assays—from inhibiting MMP-2-induced stem cell migration to preventing 25-hydroxycholesterol-induced cell death in 3D spheroid models—confirms its utility as a benchmark tool for dissecting LIMK-dependent processes in cancer, fibrosis, and vascular biology [1].

Dual-Action Phenotypic Screening for Novel Anticancer Mechanisms

BMS-3's unique, LIMK-independent cytotoxic activity (EC50 154 nM in A549 cells) [1] provides a powerful and specific phenotypic perturbation for high-content screening. Its ability to potently induce mitotic arrest and DNA damage sets it apart from standard LIMK inhibitors and offers a unique chemical starting point for researchers aiming to identify synthetic lethal interactions or novel mechanisms of cell cycle disruption in oncology drug discovery programs.

Validating LIMK as a Target in Immuno-Oncology and Hematologic Malignancy Models

For studies seeking to exploit a therapeutic window in leukemia or modulate immune cell function without causing neutropenia, BMS-3 is a critical reference compound. Its demonstrated ability to induce leukemia cell apoptosis while sparing primary neutrophil viability [1] positions it as a unique chemical probe for investigating cancer cell vulnerabilities and validating LIMK as a potential target in immuno-oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.